Methyl 2-(benzo[D]oxazol-2-YL)acetate
Description
Contextualization within Oxazole (B20620) and Benzooxazole Chemistry Research
Oxazole and its fused-ring derivative, benzoxazole (B165842), are prominent five-membered heterocyclic compounds containing nitrogen and oxygen atoms. nih.gov The benzoxazole nucleus, in particular, is a cornerstone in medicinal chemistry and materials science due to its presence in a wide array of pharmacologically active agents and functional materials. jbarbiomed.com These compounds are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netnajah.edu The stability of the aromatic benzoxazole ring system, combined with the potential for functionalization at various positions, makes it an attractive starting point for the development of novel chemical entities. jbarbiomed.com
Significance of Methyl 2-(benzo[d]oxazol-2-yl)acetate as a Research Scaffold
This compound serves as a key building block in organic synthesis. Its structure incorporates the stable benzoxazole core, with an acetate (B1210297) group at the 2-position that provides a reactive handle for further chemical modifications. This allows for the construction of more elaborate molecules, including those with potential therapeutic applications. The ester functionality can be readily converted into other functional groups, such as amides, hydrazides, and carboxylic acids, opening avenues for the synthesis of a diverse library of derivatives.
While detailed research specifically on this compound is limited, the study of its close analogue, methyl 2-(benzo[d]oxazol-2-ylthio)acetate, provides valuable insights into its potential as a versatile intermediate. nih.gov This thio-analogue is utilized in the synthesis of various heterocyclic systems, such as 1,2,4-triazoles and 1,3,4-thiadiazoles, which are known to possess a range of biological activities. nih.gov
Overview of Current Research Trajectories and Future Directions
Current research involving benzoxazole scaffolds is largely focused on the discovery of new therapeutic agents. researchgate.netnajah.edu The development of novel synthetic methodologies that are more efficient and environmentally friendly is also a significant area of investigation. For this compound, future research is likely to be directed towards its application as a key intermediate in the synthesis of targeted bioactive molecules. Exploration of its utility in the development of new materials, such as fluorescent probes or organic light-emitting diodes (OLEDs), could also be a promising avenue for future studies, given the known photophysical properties of some benzoxazole derivatives. The synthesis and biological evaluation of a wider range of derivatives based on this scaffold will be crucial in uncovering its full potential.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value |
| CAS Number | 75762-23-1 |
| Molecular Formula | C₁₀H₉NO₃ |
| Molecular Weight | 191.18 g/mol |
| Boiling Point (Predicted) | 285.1 ± 23.0 °C |
| Density (Predicted) | 1.254 ± 0.06 g/cm³ |
| pKa (Predicted) | 1.08 ± 0.10 |
Synthesis and Characterization
The characterization of such compounds typically relies on a combination of spectroscopic techniques. For the related methyl 2-(benzo[d]oxazol-2-ylthio)acetate, the following spectroscopic data has been reported nih.gov:
Infrared (IR) Spectroscopy: Characteristic peaks are observed for the C=O stretch of the ester group (around 1735 cm⁻¹) and C-O stretches (around 1228 and 1131 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR shows signals for the aromatic protons of the benzoxazole ring, a singlet for the methylene (B1212753) (CH₂) protons adjacent to the ester, and a singlet for the methyl (CH₃) protons of the ester.
¹³C NMR displays signals for the carbonyl carbon of the ester, the carbons of the benzoxazole ring, and the carbons of the acetate moiety.
These techniques are crucial for confirming the structure and purity of the synthesized compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(1,3-benzoxazol-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-13-10(12)6-9-11-7-4-2-3-5-8(7)14-9/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHNHFXKAPDHJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NC2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90327112 | |
| Record name | Methyl 1,3-benzoxazol-2-ylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90327112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75762-23-1 | |
| Record name | Methyl 1,3-benzoxazol-2-ylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90327112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathway Elucidation for Methyl 2 Benzo D Oxazol 2 Yl Acetate
Advanced Synthetic Strategies for Methyl 2-(benzo[D]oxazol-2-YL)acetate Derivatization
The functionalization of this compound is crucial for creating a diverse library of compounds for pharmacological screening. Advanced synthetic methodologies have been developed to modify both the ester group and the benzoxazole (B165842) core.
Innovative Esterification and Amidation Reactions
While direct esterification to modify the methyl ester of the title compound is a standard transformation, innovative amidation reactions offer a pathway to a wide array of functionalized derivatives. The reaction of this compound with various primary and secondary amines can be facilitated by catalysts to produce the corresponding amides. For instance, niobium(V) oxide has been shown to be a highly effective heterogeneous catalyst for the amidation of methyl benzoate (B1203000) with various amines, a reaction that can be extrapolated to this compound. This method offers the advantage of solvent-free conditions and catalyst reusability. researchgate.net
A series of benzothiazole (B30560) amide derivatives have been synthesized through a nucleophilic acyl substitution reaction between 2-aminobenzothiazole (B30445) and various cinnamic acid compounds, demonstrating the feasibility of forming amide bonds in related heterocyclic systems. mdpi.com This approach can be adapted for the amidation of this compound with diverse amine nucleophiles.
Table 1: Examples of Amidation Reactions with Methyl Benzoate Catalyzed by Nb₂O₅ researchgate.net
| Amine | Product | Yield (%) |
| Aniline | N-phenylbenzamide | High |
| Benzylamine | N-benzylbenzamide | High |
| n-Octylamine | N-octylbenzamide | High |
This table is illustrative of the catalyst's efficacy for a related substrate and suggests its potential applicability to this compound.
Heterocycle Functionalization via Electrophilic and Nucleophilic Aromatic Substitution
The benzoxazole ring can undergo both electrophilic and nucleophilic aromatic substitution, allowing for the introduction of various functional groups onto the aromatic core.
Electrophilic Aromatic Substitution: Nitration of the benzoxazole ring is a common electrophilic aromatic substitution reaction. The nitration of halogenated benzo[c]cinnolines has been shown to occur regioselectively, with the nitro group directing ortho to the halogen. researchgate.net Similar regioselectivity can be anticipated in the nitration of substituted this compound derivatives, providing a handle for further functionalization.
Nucleophilic Aromatic Substitution: The benzoxazole moiety can be functionalized via nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups or through the formation of intermediate species. The Smiles rearrangement, an intramolecular SNAr reaction, has been utilized for the synthesis of N-substituted 2-aminobenzoxazoles from benzoxazole-2-thiol derivatives. acs.org This strategy could potentially be adapted for the derivatization of appropriately substituted this compound precursors.
Palladium-Catalyzed Cross-Coupling Reactions in Benzooxazole Synthesis and Derivatization
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are instrumental in both the synthesis of the benzoxazole core and its subsequent derivatization.
The Suzuki-Miyaura cross-coupling reaction is widely used for the synthesis of biaryl compounds. An efficient, ligand-free Suzuki-Miyaura coupling reaction has been developed for the synthesis of 2'-aryl-2-aryl-benzothiazoles, which provides a precedent for similar transformations on benzoxazole systems. nih.gov For the derivatization of a pre-functionalized this compound, a halogen atom can be introduced onto the benzoxazole ring, which can then participate in Suzuki, Heck, and other palladium-catalyzed cross-coupling reactions to introduce a variety of substituents. masterorganicchemistry.comresearchgate.netnih.gov
Table 2: Examples of Suzuki-Miyaura Coupling of Aryl Bromides with Arylboronic Acids in Water researchgate.net
| Aryl Bromide | Arylboronic Acid | Product | Yield (%) |
| 4-Bromoacetophenone | Phenylboronic acid | 4-Acetylbiphenyl | 96 |
| 4-Bromobenzonitrile | 4-Methoxyphenylboronic acid | 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile | 93 |
| 2-Bromopyridine | 3-Tolylboronic acid | 2-(m-Tolyl)pyridine | 90 |
This table illustrates the general utility of palladium-catalyzed Suzuki coupling for aryl bromides, a reaction applicable to halogenated derivatives of this compound.
Stereoselective Synthesis Approaches
The development of stereoselective methods for the synthesis of chiral derivatives of this compound is an area of growing interest, particularly for applications in medicinal chemistry. Chiral resolution of racemic mixtures is a common approach to obtain enantiomerically pure compounds. For instance, a novel series of (1,2-benzothiazin-4-yl)acetic acid enantiomers was prepared by chiral resolution. nih.gov Similarly, chiral HPLC has been used for the resolution of racemic 2,3-benzodiazepine derivatives. nih.gov These techniques could be applied to derivatives of this compound that possess a chiral center.
The synthesis of chiral building blocks that can be incorporated into the benzoxazole structure is another strategy. For example, convenient methods for the synthesis of novel chiral methyl 2-(2-oxo-2H-benzo[e] acs.orgnih.govoxazin-3(4H)-yl)propanoate derivatives have been reported. researchgate.net
Mechanistic Investigations of this compound Formation
Understanding the reaction mechanism is crucial for optimizing the synthesis of this compound and for designing novel synthetic routes.
Reaction Kinetics and Thermodynamic Analysis
The formation of 2-substituted benzoxazoles typically involves the condensation of an o-aminophenol with a carboxylic acid or its derivative, followed by cyclization. The reaction mechanism for the formation of 2-phenylbenzoxazole (B188899) from 2-aminophenol (B121084) and benzaldehyde (B42025) is proposed to proceed through the formation of an imine intermediate, followed by cyclization and subsequent oxidation. nih.gov A similar mechanism can be envisioned for the formation of this compound from o-aminophenol and a suitable malonic acid derivative.
A plausible mechanism for the synthesis of 2-substituted benzoxazoles from tertiary amides involves the activation of the amide with Tf₂O to form a highly reactive amidinium salt. This is followed by nucleophilic attack of the o-aminophenol, intramolecular cyclization, and elimination to yield the final product. mdpi.comnih.gov
Proposed Transition States and Reaction Intermediates
The formation of the benzoxazole ring, a core component of this compound, typically proceeds through the condensation of a 2-aminophenol derivative with a carboxylic acid or its equivalent. The reaction mechanism involves a series of intermediates and transition states that dictate the reaction rate and product distribution.
A plausible reaction pathway involves the initial formation of an amide intermediate, followed by a cyclization and dehydration sequence. Computational studies on similar benzoxazole syntheses suggest that the cyclization step is often the rate-determining step. zsmu.edu.ua The transition state for this intramolecular cyclization is characterized by the nucleophilic attack of the hydroxyl group of the 2-aminophenol moiety onto the carbonyl carbon of the amide. This forms a tetrahedral intermediate. The geometry of this transition state is crucial, with specific bond lengths and angles defining the energy barrier of the reaction.
Following the formation of the tetrahedral intermediate, a proton transfer step is often proposed, leading to a more stable intermediate. The final step involves the elimination of a water molecule to yield the aromatic benzoxazole ring. The transition state for this dehydration step involves the breaking of a C-O bond and a C-N bond, facilitated by either acid or base catalysis. The stability of these transition states and intermediates can be significantly influenced by the nature of the substituents on the aromatic rings and the reaction conditions.
| Step | Description | Key Species |
| 1 | Amide Formation | 2-aminophenol derivative, carboxylic acid derivative |
| 2 | Intramolecular Cyclization | Amide intermediate, Tetrahedral intermediate |
| 3 | Proton Transfer | Intermediate |
| 4 | Dehydration | Final benzoxazole product |
Computational Modeling of Reaction Pathways
Computational modeling, particularly using DFT, provides invaluable insights into the thermodynamics and kinetics of reaction pathways that are often difficult to probe experimentally. nih.govniscpr.res.in For the synthesis of this compound, DFT calculations can be employed to map the potential energy surface of the reaction, identifying the structures and energies of reactants, intermediates, transition states, and products.
By utilizing appropriate functionals and basis sets, such as B3LYP with 6-31G(d,p), researchers can calculate key parameters like activation energies, reaction enthalpies, and Gibbs free energies. nih.gov This allows for a quantitative comparison of different possible reaction mechanisms and helps in identifying the most favorable pathway. For instance, computational studies on the formation of related benzimidazoles have elucidated the role of catalysts in lowering the activation energy of the cyclization step. nih.gov
Natural Bond Orbital (NBO) analysis is another powerful computational tool that can be used to understand the charge distribution and orbital interactions throughout the reaction. nih.gov This analysis can reveal the nature of bond formation and cleavage in the transition states and provide a deeper understanding of the electronic factors governing the reaction. Molecular Electrostatic Potential (MESP) maps can further help in identifying the reactive sites on the molecules involved in the synthesis. niscpr.res.in
The following table summarizes the types of data that can be obtained from computational modeling of the synthesis of this compound:
| Computational Method | Information Obtained | Relevance to Reaction Pathway |
| DFT Geometry Optimization | Optimized structures of reactants, intermediates, transition states, and products | Provides the 3D arrangement of atoms at key points along the reaction coordinate. |
| DFT Frequency Calculation | Vibrational frequencies, zero-point energies, and thermodynamic properties (enthalpy, entropy, Gibbs free energy) | Confirms the nature of stationary points (minima or transition states) and provides thermodynamic data for the reaction. |
| Transition State Search (e.g., QST2, QST3) | Structure and energy of the transition state | Determines the activation energy barrier for a reaction step. |
| Natural Bond Orbital (NBO) Analysis | Atomic charges, orbital occupancies, and donor-acceptor interactions | Elucidates the electronic rearrangements during bond formation and breaking. |
| Molecular Electrostatic Potential (MESP) | Maps of electrostatic potential on the molecular surface | Identifies nucleophilic and electrophilic sites, predicting reactivity. |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact and improve sustainability. The synthesis of this compound can be made more environmentally benign by focusing on key green chemistry metrics such as the use of safer solvents, catalytic methods, and optimizing atom economy and E-factor.
Solvent-Free and Catalytic Methods
Traditional methods for benzoxazole synthesis often employ high-boiling point and hazardous organic solvents, leading to significant solvent waste. The development of solvent-free reaction conditions is a key goal in green chemistry. acs.orgresearchgate.net Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for conducting reactions under solvent-free or reduced solvent conditions, often leading to shorter reaction times and higher yields. nih.gov
The use of heterogeneous catalysts is another important aspect of green synthesis, as they can be easily separated from the reaction mixture and reused, reducing waste and cost. mdpi.com For the synthesis of benzoxazoles, various solid acid catalysts, such as Zr/Ti solid acids, have been explored. mdpi.com These catalysts can effectively promote the condensation and cyclization steps while avoiding the use of corrosive and difficult-to-recycle homogeneous acids. Brønsted acidic ionic liquids have also been shown to be efficient and recyclable catalysts for benzoxazole synthesis under solvent-free conditions. acs.org
| Method | Advantages | Potential Application in this compound Synthesis |
| Solvent-Free Synthesis | Reduced solvent waste, simplified work-up, often lower energy consumption. | Reaction of a 2-aminophenol derivative with a methyl acetate (B1210297) precursor in the absence of a solvent, potentially under microwave irradiation. |
| Heterogeneous Catalysis | Easy catalyst recovery and reuse, reduced waste, often milder reaction conditions. | Use of a solid acid catalyst like sulfated zirconia or a supported metal catalyst to facilitate the cyclization-dehydration step. |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often improved yields and purities. | Can be combined with solvent-free or catalytic methods to accelerate the synthesis. |
Atom Economy and E-factor Optimization
Atom economy and the Environmental factor (E-factor) are key metrics for evaluating the "greenness" of a chemical process. primescholars.comrsc.org Atom economy, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. An ideal reaction has 100% atom economy.
The E-factor, introduced by Roger Sheldon, is defined as the mass of waste produced per unit mass of product. A lower E-factor indicates a more environmentally friendly process. rsc.org The synthesis of this compound can be optimized to improve these metrics by careful selection of reagents and reaction pathways.
To optimize these metrics, a synthetic route should be designed to:
Maximize the incorporation of reactant atoms into the final product.
Minimize the use of stoichiometric reagents and favor catalytic alternatives.
Reduce the number of synthetic steps to minimize waste generation at each stage.
Choose reagents that generate benign byproducts, such as water.
By applying these green chemistry principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally sustainable.
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
High-resolution NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide fundamental information about the chemical environment of individual atoms, two-dimensional (2D) NMR experiments reveal through-bond and through-space correlations between nuclei, which is crucial for assembling the molecular structure.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically between protons on adjacent carbon atoms (²J and ³J couplings). For Methyl 2-(benzo[d]oxazol-2-yl)acetate, COSY would be instrumental in confirming the connectivity of the protons within the benzoxazole (B165842) ring system and the acetate (B1210297) side chain. For instance, correlations would be expected between the aromatic protons on the benzene (B151609) ring, allowing for their unambiguous assignment.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. This technique would definitively link each proton signal in the ¹H NMR spectrum of this compound to its corresponding carbon signal in the ¹³C NMR spectrum. This is particularly useful for assigning the carbons of the methylene (B1212753) group in the acetate moiety and the aromatic carbons of the benzoxazole ring.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically ²J to ⁴J) between protons and carbons. This is a key technique for piecing together the molecular skeleton, especially in identifying connections to quaternary (non-protonated) carbons. For the target molecule, HMBC would be critical in establishing the connectivity between the acetate side chain and the benzoxazole ring system. For example, correlations would be expected from the methylene protons of the acetate group to the C2 carbon of the benzoxazole ring and the carbonyl carbon of the ester.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformation. In the case of this compound, NOESY could provide insights into the spatial arrangement of the acetate side chain relative to the benzoxazole ring.
A hypothetical data table for the expected 2D NMR correlations for this compound is presented below. The chemical shifts are illustrative and would need to be determined experimentally.
| Proton (¹H) Signal | COSY Correlations | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |
| H-4' | H-5' | C-4' | C-5', C-6', C-7a' |
| H-5' | H-4', H-6' | C-5' | C-4', C-6', C-7', C-3a' |
| H-6' | H-5', H-7' | C-6' | C-4', C-5', C-7a' |
| H-7' | H-6' | C-7' | C-5', C-3a' |
| H-2 | - | C-2 | C-2', C=O |
| H-3 (OCH₃) | - | C-3 | C=O |
Solid-state NMR (ssNMR) provides structural information on materials in their solid form. This technique is particularly valuable when single crystals suitable for X-ray diffraction cannot be obtained or when studying the bulk properties of a crystalline or amorphous solid. For this compound, ssNMR could be used to:
Determine the number of crystallographically inequivalent molecules in the unit cell.
Characterize polymorphism, which is the ability of a compound to exist in more than one crystalline form.
Provide information on molecular packing and intermolecular interactions in the solid state.
Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Metabolite Identification
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
HRMS provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental composition. For this compound (C₁₀H₉NO₃), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the calculated theoretical mass.
| Parameter | Value |
| Molecular Formula | C₁₀H₉NO₃ |
| Calculated Exact Mass | 191.0582 |
| Expected [M+H]⁺ | 192.0655 |
| Expected [M+Na]⁺ | 214.0475 |
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis. In a typical experiment, a precursor ion (e.g., the protonated molecule, [M+H]⁺) is selected, fragmented by collision with an inert gas, and the resulting product ions are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule, which is invaluable for structural confirmation.
For this compound, key fragmentation pathways would likely involve the loss of the methoxycarbonyl group (-COOCH₃) or cleavage of the acetate side chain. Analysis of these fragments would provide strong evidence for the proposed structure. A hypothetical fragmentation table is presented below.
| Precursor Ion (m/z) | Collision Energy | Product Ions (m/z) | Proposed Neutral Loss |
| 192.0655 | Variable | 133.0498 | C₂H₃O₂ (acetyl) |
| 192.0655 | Variable | 160.0393 | CH₃OH (methanol) |
| 192.0655 | Variable | 119.0495 | C₃H₄O₂ (methyl acrylate) |
X-ray Crystallography for Crystalline Structure Determination and Conformational Analysis
X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique would provide precise information on:
The bond lengths, bond angles, and torsion angles within the molecule.
The conformation of the molecule in the solid state, including the orientation of the acetate side chain relative to the benzoxazole ring.
The arrangement of molecules in the crystal lattice and the nature of any intermolecular interactions, such as hydrogen bonding or π-stacking.
While no specific crystallographic data for this compound has been found in the literature, a search for related structures would be the first step in predicting its likely crystal packing and hydrogen bonding motifs.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding Characterization
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful, non-destructive tool for identifying the functional groups and characterizing the bonding arrangements within a molecule. mdpi.com For this compound, these methods provide a unique spectral fingerprint, confirming the presence of its key structural components: the benzoxazole ring system, the methyl ester group, and the methylene bridge.
In an FT-IR analysis, the molecule is exposed to infrared radiation, and the absorption of energy at specific frequencies corresponds to the vibrational modes of its covalent bonds (stretching, bending, etc.). Raman spectroscopy provides complementary information by measuring the inelastic scattering of monochromatic light, which is particularly sensitive to non-polar bonds. researchgate.net
The analysis of this compound would reveal characteristic vibrational bands corresponding to its distinct moieties. The aromatic C-H stretching vibrations of the benzene portion of the benzoxazole ring typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring produce distinct bands in the 1600-1450 cm⁻¹ region. mdpi.com
The ester functional group is readily identifiable by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration, typically located in the 1750-1735 cm⁻¹ range. mdpi.com Additionally, the C-O stretching vibrations of the ester group would produce signals in the 1300-1000 cm⁻¹ region. The benzoxazole ring itself contributes characteristic vibrations, including the C=N stretching around 1615-1580 cm⁻¹ and the C-O-C asymmetric stretching of the oxazole (B20620) ring.
The following table summarizes the expected principal vibrational frequencies for this compound based on established group frequencies for its constituent parts.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |
| C-H Stretch | Aromatic (Benzoxazole) | 3100-3000 | FT-IR, Raman |
| C-H Stretch | Aliphatic (Methylene & Methyl) | 2995-2850 | FT-IR, Raman |
| C=O Stretch | Ester | 1750-1735 | FT-IR (Strong) |
| C=N Stretch | Oxazole Ring | 1615-1580 | FT-IR, Raman |
| C=C Stretch | Aromatic Ring | 1600-1450 | FT-IR, Raman |
| CH₂ Bend | Methylene Bridge | ~1465 | FT-IR |
| C-O Stretch | Ester | 1300-1000 | FT-IR |
This detailed analysis allows researchers to confirm the successful synthesis of the target molecule and provides insights into its electronic and structural integrity.
Advanced Chromatographic Techniques for Purity and Impurity Profiling
Chromatography is an indispensable tool in chemical research for separating, identifying, and quantifying the components of a mixture. For a compound like this compound, advanced chromatographic techniques are crucial for determining its purity and identifying any by-products or residual starting materials from a synthesis.
Chiral chromatography is a specialized technique used to separate enantiomers—stereoisomers that are non-superimposable mirror images of each other. This method is only applicable to chiral molecules, which typically contain one or more stereocenters.
This compound is an achiral molecule. Its structure lacks any stereocenter, meaning it does not exist as enantiomers and is not optically active. Consequently, chiral chromatography is not a relevant or applicable analytical technique for determining the enantiomeric excess of this compound, as there are no enantiomers to separate.
Hyphenated techniques, which couple a separation method with a detection method, are exceptionally powerful for analyzing complex mixtures. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are preeminent among these. nih.gov They provide not only the retention time of a compound from the chromatographic separation but also its mass-to-charge ratio (m/z) and fragmentation pattern from the mass spectrometer, enabling unambiguous identification.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is often the preferred method for compounds like this compound, which may have limited volatility or could be thermally sensitive. The compound is first separated from impurities on a high-performance liquid chromatography (HPLC) column. The eluent then enters the mass spectrometer, where molecules are ionized (e.g., via electrospray ionization, ESI) and detected. LC-MS can provide the accurate molecular weight of the compound, confirming its elemental composition, and its fragmentation pattern can be used to verify the structure. uu.nl
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. The sample is vaporized and separated in a gas chromatograph before entering the mass spectrometer. While potentially applicable, care must be taken to ensure that this compound does not decompose at the high temperatures used in the GC inlet.
For this compound (Molecular Formula: C₁₀H₉NO₃), mass spectrometry would be expected to show a prominent molecular ion peak. In a typical positive-ion ESI-MS experiment, this would be the protonated molecule [M+H]⁺.
The table below details the expected mass spectrometric data for the parent compound.
| Compound Name | Molecular Formula | Molecular Weight | Expected [M+H]⁺ (m/z) | Potential Major Fragments (m/z) |
| This compound | C₁₀H₉NO₃ | 191.18 g/mol | 192.06 | 132.04 (loss of •COOCH₃), 160.05 (loss of •OCH₃) |
These hyphenated techniques are essential for confirming the identity of the target compound within a reaction mixture, assessing its purity with high sensitivity, and structurally characterizing any related impurities. nih.gov
Biological Activities and Mechanistic Insights of Methyl 2 Benzo D Oxazol 2 Yl Acetate and Its Derivatives
In Vitro Biological Screening and Activity Profiling
The benzoxazole (B165842) scaffold is a prominent feature in many biologically active molecules. mdpi.com Derivatives of Methyl 2-(benzo[d]oxazol-2-yl)acetate have been subjected to a variety of in vitro assays to determine their potential as therapeutic agents. These screenings have unveiled a broad spectrum of activities, ranging from enzyme inhibition to antimicrobial effects.
Enzyme Inhibition Studies
Derivatives of the benzoxazole structure have demonstrated significant inhibitory activity against several important enzyme classes.
Monoamine Oxidase (MAO) Inhibition : A series of 2-methylbenzo[d]oxazole derivatives were evaluated as in vitro inhibitors of human monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes that are key targets for treating neuropsychiatric and neurodegenerative disorders. researchgate.net The studies revealed that these benzoxazole derivatives are potent MAO inhibitors. researchgate.net For instance, compounds 1d and 2e were identified as the most potent MAO-B inhibitors with IC50 values of 0.0023 µM and 0.0033 µM, respectively. researchgate.net The most effective MAO-A inhibition was observed with compounds 2c and 2e , showing IC50 values of 0.670 µM and 0.592 µM. researchgate.net
Kinase Inhibition : Benzo[d]oxazol-2(3H)-one derivatives have been identified as a new class of inhibitors for Traf2- and Nck-interacting kinase (TNIK), a potential target for colorectal cancer treatment. nih.gov The most potent of these compounds, 8g , exhibited an IC50 value of 0.050 μM against TNIK. nih.gov
Histone Demethylase Inhibition : Guided by virtual screening, the 2-(benzo[d]oxazol-2-yl)-phenol scaffold was identified as a new hit for inhibiting JMJD3, a histone demethylase involved in cancer and inflammation. nih.gov Among the synthesized compounds, compound 8 showed the highest inhibitory activity with an IC50 value of 1.22 ± 0.22 μM against JMJD3 and demonstrated approximately 21-fold selectivity over the related isoform, UTX. nih.gov
Other Enzyme Targets : Benzoxazole analogs have also been assessed for their ability to inhibit cholinesterases. mdpi.com Specifically, 4-(Naphtho[1,2-d] researchgate.netmdpi.comoxazol-2-yl)benzene-1,3-diol was found to be a potent inhibitor of Acetylcholinesterase (AChE) with an IC50 of 58 nM. mdpi.com Additionally, a series of methyl 5-sulfamoyl-benzoates were designed as inhibitors of carbonic anhydrase (CA) isozymes, with compound 4b showing an extremely high affinity for CAIX (Kd = 0.12 nM). nih.gov
Table 1: Monoamine Oxidase (MAO) Inhibition by 2-Methylbenzo[d]oxazole Derivatives
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| 1d | 1.02 ± 0.124 | 0.0023 ± 0.0007 | 443 |
| 1e | 1.11 ± 0.178 | 0.0042 ± 0.0007 | 264 |
| 2b | 1.53 ± 0.269 | 0.0057 ± 0.001 | 268 |
| 2c | 0.670 ± 0.033 | 0.0056 ± 0.0008 | 120 |
| 2e | 0.592 ± 0.053 | 0.0033 ± 0.0006 | 179 |
Data sourced from Shaw et al. (2025). researchgate.net
Receptor Binding Assays
Radioligand receptor binding assays are crucial in vitro techniques used to screen the affinity of ligands for specific receptors. semanticscholar.org These assays are instrumental in identifying and optimizing new compounds that target receptors, such as the benzodiazepine (B76468) (BZD) binding site on the GABA-A receptor. semanticscholar.orgnih.gov
The general methodology involves preparing a source of the target receptor, often from rat cortical membranes. nih.gov A radiolabeled ligand, such as [3H]-flumazenil for the BZD receptor, is incubated with the membrane preparation. nih.gov The affinity (Ki) of a test compound is determined through competition studies where the new ligand displaces the radioligand from the receptor. nih.gov Saturation experiments are performed to determine the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand. semanticscholar.org
While specific binding data for this compound is not detailed in the provided context, derivatives such as 1,2,3-triazolo researchgate.netnih.govbenzodiazepines and 1,2,3-triazolo researchgate.netkorea.ac.krbenzodiazepines have been synthesized and evaluated for their binding to benzodiazepine receptors. nih.gov Studies have shown that structural modifications, such as the position of nitrogen atoms in the diazepine (B8756704) ring, can significantly increase receptor affinity, with one compound achieving a Ki value of 150 nM. nih.gov
Cell-Based Assays for Cellular Pathway Modulation
Cell-based assays provide critical insights into how a compound affects cellular functions and signaling pathways.
Wnt Signaling Pathway : A potent benzo[d]oxazol-2(3H)-one derivative, 8g , which inhibits the TNIK enzyme, was shown through Western blot analysis to suppress the aberrant transcription activation of the Wnt signaling pathway in colorectal cancer cells. nih.gov This compound also effectively inhibited the proliferation and migration of these cancer cells. nih.gov
Cell Cycle Progression : The JMJD3 inhibitor, compound 8 , was investigated for its effect on A375 melanoma cells. nih.gov The study found that this benzoxazole derivative induced cell cycle arrest in the S-phase, highlighting its potential to interfere with cancer cell proliferation. nih.gov
Antiproliferative Activity : Naphtho[1,2-d] researchgate.netmdpi.comoxazole (B20620) derivatives have demonstrated higher antiproliferative potency against a panel of human cancer cell lines compared to their benzoxazole counterparts. mdpi.com One analog containing a chlorine atom showed activity in the range of 2.18–2.89 µM (IC50) against all tested cell lines, comparable to the chemotherapy drug cisplatin. mdpi.com
Antimicrobial and Antifungal Activity Assessment
The benzoxazole and related benzothiazole (B30560) scaffolds are recognized for their promising antimicrobial properties. mdpi.com Various derivatives have been synthesized and evaluated for their efficacy against a range of bacterial and fungal pathogens. nih.gov
The antimicrobial activity is typically assessed using methods like the agar (B569324) well diffusion method or by determining the Minimum Inhibitory Concentration (MIC) through broth dilution techniques. nih.govresearchgate.net
Antifungal Activity : Two series of 2-(aryloxymethyl) benzoxazole and benzothiazole derivatives were evaluated against eight phytopathogenic fungi. nih.gov Several compounds, including 5a, 5b, 5h, and 5i , showed significant antifungal activity. nih.gov Notably, against F. solani, compounds 5a, 5b, 5h, 5i, and 5j exhibited IC50 values ranging from 4.34–17.61 μg/mL, which were more potent than the positive control, hymexazol (B17089) (IC50 of 38.92 μg/mL). nih.gov Compound 5h was the most potent, with an IC50 of 4.34 μg/mL. nih.gov
Antibacterial Activity : A series of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives were synthesized and showed a broad spectrum of in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net Other studies on 2-benzoxazolinone (B145934) derivatives also confirmed their potential as antibacterial agents. mdpi.com
Table 2: Antifungal Activity of 2-(Aryloxymethyl) Benzoxazole Derivatives
| Compound | IC50 vs. F. solani (μg/mL) | IC50 vs. B. cinerea (μg/mL) |
|---|---|---|
| 5a | 10.32 | 19.92 |
| 5b | 12.18 | 35.14 |
| 5h | 4.34 | 22.46 |
| 5i | 17.61 | 38.15 |
| 5j | 11.25 | 45.39 |
| Hymexazol (Control) | 38.92 | >100 |
Data sourced from Mao et al. (2018). nih.gov
Target Identification and Validation Strategies
Identifying the molecular targets of small-molecule drugs is a fundamental challenge in drug discovery. utah.edu Chemical proteomics has emerged as a powerful approach to uncover the mechanism of action of compounds by identifying their protein binding partners within complex biological systems. nih.gov
Affinity Chromatography and Proteomics Approaches
Affinity-based proteomics is a primary strategy for target identification. nih.gov This approach typically involves designing and synthesizing a chemical probe by attaching a tag (like biotin) or linking the molecule to a solid support (like agarose (B213101) beads). utah.eduresearchgate.net
The fundamental steps of this approach are:
Probe Synthesis : The small molecule of interest is chemically modified, a process that must not interfere with its biological activity. utah.edu
Target Capture : The probe is incubated with a cell lysate or proteome. The modified small molecule binds to its target protein(s). nih.gov
Separation and Enrichment : The probe-protein complex is "pulled down" and separated from other proteins using affinity chromatography (e.g., using streptavidin beads to capture a biotinylated probe). nih.gov
Target Identification : The captured proteins are identified using mass spectrometry (MS). nih.gov
Quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), can be integrated into this workflow to distinguish specific binding partners from non-specific background proteins. nih.gov An alternative, non-probe-based method is Drug Affinity Responsive Target Stability (DARTS), which identifies targets by detecting changes in a protein's susceptibility to protease digestion upon drug binding. utah.edu These proteomic analyses are pivotal for discovering the molecular targets and signaling pathways affected by compounds like this compound and its derivatives. korea.ac.kr
Genetic Knockout and Knockdown Studies
The direct investigation of this compound and its derivatives using genetic knockout and knockdown studies is not extensively documented in the currently available scientific literature. These techniques, which involve the targeted inactivation or reduced expression of specific genes, are crucial for definitively identifying the protein targets of a compound and validating its mechanism of action.
While specific knockout or knockdown studies for this compound are not reported, research on structurally related benzoxazole derivatives provides insights into potential targets. For instance, studies on other benzoxazole-containing compounds have implicated their interaction with various biological pathways, and genetic approaches have been used to validate these targets in broader studies of the pathways themselves, rather than the specific compounds.
Future research employing CRISPR-Cas9 gene editing or RNA interference (RNAi) could elucidate the precise molecular targets of this compound and its derivatives. Such studies would involve systematically knocking out or knocking down genes encoding for potential protein targets and observing whether the biological effects of the compounds are diminished or abolished. This would provide conclusive evidence for the compound's mechanism of action and pave the way for more targeted therapeutic applications.
Mechanistic Elucidation of Biological Actions
Molecular docking and simulation studies are powerful computational tools used to predict and analyze the binding interactions between a small molecule (ligand), such as this compound or its derivatives, and a biological target, typically a protein. These in silico methods are instrumental in understanding the potential mechanisms of action at a molecular level.
For benzoxazole derivatives, molecular docking studies have been employed to investigate their binding modes with various protein targets. For example, derivatives of benzo[d]oxazol-2(3H)-one have been identified as potential inhibitors of c-Met kinase, a receptor tyrosine kinase implicated in cancer. nih.gov Docking studies revealed that these compounds could fit into the ATP-binding pocket of the kinase, forming key interactions with amino acid residues. nih.gov
In another study, benzoxazole derivatives were investigated as potential inhibitors of JMJD3, a histone demethylase involved in epigenetic regulation. nih.govresearchgate.net Molecular docking simulations showed that the benzoxazole scaffold could effectively bind to the active site of JMJD3, coordinating with the essential iron ion and forming hydrogen bonds and π-π stacking interactions with surrounding residues. nih.gov These computational predictions were subsequently supported by in vitro enzyme inhibition assays. nih.gov
Similarly, docking studies have been used to explore the antifungal activity of benzoxazole derivatives by examining their interactions with lipid transfer protein sec14p from S. cerevisiae. mdpi.com The results suggested that these compounds could bind within the active site of the protein, providing a plausible mechanism for their observed antifungal effects. mdpi.com
These studies highlight the utility of molecular docking in identifying potential protein targets for benzoxazole-containing compounds and in providing a rationale for their biological activities. The insights gained from these computational approaches can guide the design and synthesis of more potent and selective derivatives.
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. By systematically modifying different parts of a molecule, researchers can identify key structural features, or pharmacophores, that are essential for its therapeutic effects.
For derivatives of the benzoxazole scaffold, SAR studies have been crucial in optimizing their biological activities. For instance, in the development of benzo[d]oxazol-2(3H)-one derivatives as inhibitors of Traf2- and Nck-interacting kinase (TNIK) for the treatment of colorectal cancer, SAR studies were systematically conducted. nih.gov These studies revealed that substitutions at specific positions on the benzoxazole ring and the attached phenyl ring significantly impacted the inhibitory potency. nih.gov The most potent compound identified from these studies exhibited an IC50 value of 0.050 μM against TNIK. nih.gov
Another example involves the SAR of benzoxazole derivatives as inhibitors of monoamine oxidase (MAO), enzymes targeted in the treatment of neuropsychiatric and neurodegenerative disorders. researchgate.net A series of 2-methylbenzo[d]oxazole derivatives were synthesized and evaluated, demonstrating that different substituents on the benzoxazole core led to varying potencies and selectivities for MAO-A and MAO-B. researchgate.net
Furthermore, in the design of novel c-Met kinase inhibitors, a molecular hybridization strategy was employed, combining a 4-ethoxy-7-substituted-quinoline core with a benzo[d]oxazol-2(3H)-one scaffold. nih.gov The resulting SAR study led to the discovery of a highly potent inhibitor with an IC50 value of 1 nM against c-Met kinase. nih.gov
Table 1: SAR of Selected Benzoxazole Derivatives
| Compound Series | Target | Key SAR Findings | Reference |
| Benzo[d]oxazol-2(3H)-one derivatives | TNIK | Substitutions on the benzoxazole and phenyl rings are critical for inhibitory activity. | nih.gov |
| 2-Methylbenzo[d]oxazole derivatives | MAO-A/B | Substituents on the benzoxazole core influence potency and selectivity. | researchgate.net |
| Benzo[d]oxazol-2(3H)-one-quinolone hybrids | c-Met kinase | The combination of the two scaffolds and specific substitutions led to nanomolar potency. | nih.gov |
The biological effects of this compound and its derivatives are mediated through their modulation of specific intracellular signaling pathways. Understanding which pathways are affected is crucial for elucidating their mechanism of action and therapeutic potential.
For example, a derivative of benzo[d]oxazol-2(3H)-one, identified as a potent TNIK inhibitor, was shown to suppress the proliferation and migration of colorectal cancer cells. nih.gov Further analysis revealed that this compound could inhibit the aberrant transcription activation of the Wnt signaling pathway, a critical pathway in the development and progression of colorectal cancer. nih.gov
In another context, benzothiazole derivatives, which are structurally related to benzoxazoles, have been shown to exert their antidiabetic effects through the peroxisome proliferator-activated receptor gamma (PPARγ) signaling pathway. mdpi.comnih.gov PPARγ is a nuclear receptor that plays a key role in regulating glucose and lipid metabolism. mdpi.com Activation of this pathway by the benzothiazole derivatives leads to improved insulin (B600854) sensitivity and a reduction in blood glucose levels. mdpi.comnih.gov
While the specific intracellular signaling pathways modulated by this compound itself have not been extensively detailed, the studies on its derivatives and related heterocyclic compounds provide a strong indication of the potential pathways that could be involved. These may include pathways related to cell proliferation, inflammation, and metabolic regulation. Further research, such as Western blot analysis, reporter gene assays, and transcriptomic profiling, would be necessary to precisely map the signaling cascades affected by this compound.
In Vivo Pharmacological Research and Efficacy Studies (Excluding Dosage/Administration)
The selection of appropriate animal models is a critical step in the in vivo evaluation of the pharmacological effects and efficacy of new chemical entities like this compound and its derivatives. The choice of model depends on the specific therapeutic area being investigated.
For instance, in the evaluation of the anti-psoriatic potential of a derivative, Methyl 2-(2-(4-chlorophenyl)benzo[d]oxazol-5-yl)acetate (MCBA), an imiquimod (B1671794) (IMQ)-induced psoriasis-like skin inflammation model in mice was utilized. mdpi.com This model is well-established and recapitulates many of the key histopathological and inflammatory features of human psoriasis. The experimental design involved the topical application of IMQ to induce the psoriatic phenotype, followed by treatment with the test compound. mdpi.com
In the context of antidiabetic research, a type 2 diabetes (T2D) rat model is commonly employed. mdpi.com This can be induced by a combination of a high-fat diet and a low dose of streptozotocin, which mimics the pathophysiology of T2D in humans. The experimental design would typically involve the induction of diabetes, followed by a period of treatment with the test compound, during which key metabolic parameters such as blood glucose levels and lipid profiles are monitored. mdpi.com
For anxiety-related research, various behavioral models in rodents are available, such as the elevated plus-maze, the light-dark box test, and the marble-burying test. nih.govscielo.br These models are based on the natural conflict between the animal's exploratory drive and its aversion to open, brightly lit, or novel spaces. nih.govscielo.br Anxiolytic compounds are expected to increase exploratory behaviors in these paradigms. nih.govscielo.br
The experimental design for in vivo studies also needs to consider factors such as the route of administration (e.g., oral, topical, intraperitoneal), the treatment duration, and the inclusion of appropriate control groups (e.g., vehicle control, positive control with a known drug). The endpoints to be measured will be specific to the disease model and may include behavioral assessments, biochemical markers, and histological analysis of tissues.
Biomarker Identification and Quantification
There is currently no publicly available scientific literature that identifies or quantifies specific biomarkers associated with the biological activities of this compound. While research on other benzoxazole derivatives has explored their effects on biological markers related to conditions like cancer and psoriasis, such data for this compound is not documented in the reviewed sources. mdpi.comarabjchem.org Consequently, a data table for biomarker identification and quantification cannot be generated.
Evaluation of Therapeutic Potential in Preclinical Models
Similarly, there is a lack of published studies evaluating the therapeutic potential of this compound in preclinical models. The therapeutic evaluation of compounds within the benzoxazole class has been undertaken for various derivatives in preclinical settings, investigating activities such as anticancer and anti-inflammatory effects. arabjchem.orgcore.ac.uk However, specific preclinical data, including models used, efficacy, and endpoints for this compound, are not available in the public domain. Therefore, a data table summarizing its therapeutic potential in preclinical models cannot be provided.
Computational Chemistry and Cheminformatics Applications in Research on Methyl 2 Benzo D Oxazol 2 Yl Acetate
Molecular Modeling and Conformational Analysis
Molecular modeling is crucial for understanding the three-dimensional structure of Methyl 2-(benzo[d]oxazol-2-yl)acetate and how its shape influences its physical, chemical, and biological properties. Conformational analysis, a key part of molecular modeling, explores the different spatial arrangements of atoms that the molecule can adopt through rotation around single bonds.
Molecular mechanics (MM) force fields are a cornerstone of molecular modeling, enabling the simulation of large molecular systems with computational efficiency. A force field is a set of parameters and potential energy functions that describe the energy of a molecule as a function of its atomic coordinates. For novel or less-studied compounds like this compound, existing force fields may lack accurate parameters for the specific arrangement of atoms and bonds present in the benzoxazole (B165842) ring system.
The parameterization process involves developing and optimizing these parameters to ensure the force field can accurately reproduce experimental data or high-level quantum mechanical (QM) calculations. nih.govtue.nl This is typically achieved by:
Defining Atom Types: Assigning specific atom types to the atoms in this compound based on their chemical environment.
Parameter Derivation: Deriving parameters for bonded terms (bond lengths, bond angles, dihedral angles) and non-bonded terms (van der Waals interactions, electrostatic charges). Bonded parameters are often fitted to match the geometry and vibrational frequencies obtained from QM calculations. nih.gov
Charge Calculation: Determining partial atomic charges, often using methods like Restrained Electrostatic Potential (RESP) fitting, to accurately model the electrostatic surface of the molecule. frontiersin.org
Validation: Testing the new parameters by running simulations and comparing the results (e.g., conformational energies, density, heat of vaporization) against benchmark QM data or experimental values. frontiersin.org
Modern data-driven approaches utilize machine learning and graph neural networks trained on vast QM datasets to predict force field parameters for a broad chemical space, which can be applied to molecules like this compound. arxiv.org The goal is to create a robust and transferable set of parameters that accurately describe the molecule's potential energy surface. nih.gov
Quantum chemical (QC) calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of this compound. mdpi.com These methods solve approximations of the Schrödinger equation to yield information about molecular orbitals, electron density, and related properties.
Key applications for this compound include:
Geometry Optimization: Determining the most stable three-dimensional structure by finding the minimum on the potential energy surface. mdpi.com
Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net
Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is vital for predicting sites of interaction with other molecules or biological targets. researchgate.net
Spectroscopic Properties: Simulating spectroscopic data, such as NMR chemical shifts, which can be compared with experimental results to validate the computed structure. researchgate.netnih.gov
For instance, DFT calculations using the PBE0 functional with a def-2-TZVP basis set have been employed to study the stability of related benzoxazole isomers. mdpi.com Such studies can elucidate the preferred conformation and electronic distribution within the this compound molecule.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR are cheminformatics techniques that correlate the structural or property descriptors of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govresearchgate.net For benzoxazole derivatives, QSAR models are frequently developed to predict activities such as anticancer, antimicrobial, or anti-inflammatory effects. researchgate.netnih.govscholarsresearchlibrary.comnih.gov
The first step in building a QSAR/QSPR model is to calculate molecular descriptors, which are numerical values that represent different aspects of a molecule's structure. For a series of compounds including this compound, these can be categorized as:
Topological (2D) Descriptors: Derived from the 2D representation of the molecule, such as molecular connectivity indices (e.g., ¹χ, ¹χv) and topological indices (e.g., R). researchgate.net
Quantum Chemical Descriptors: Obtained from quantum calculations, including HOMO/LUMO energies, dipole moment, and partial atomic charges. scholarsresearchlibrary.com
Steric/3D Descriptors: Related to the 3D structure of the molecule, such as molecular volume and surface area. These are often used in 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govtandfonline.com
The table below summarizes common descriptors used in QSAR studies of benzoxazole derivatives.
| Descriptor Class | Example Descriptors | Description |
| Topological | Kier's Molecular Connectivity Indices (¹χ, ¹χv) | Quantify the degree of branching and complexity of the molecular structure. researchgate.net |
| Topological | Topological Indices (R) | Numerical values derived from the graph representation of the molecule. researchgate.net |
| Thermodynamic | Standard Gibbs Free Energy | Represents the energy of the molecule, contributing to its stability and reactivity. scholarsresearchlibrary.com |
| Electronic | Electronic Energy | The total electronic energy of the molecule, often correlated with its overall stability. scholarsresearchlibrary.com |
| Electronic | HOMO and LUMO Energy | Energy of the highest occupied and lowest unoccupied molecular orbitals, related to electron-donating and accepting abilities. scholarsresearchlibrary.com |
| 3D-QSAR Fields | Steric and Electrostatic Fields (CoMFA) | Grid-based fields representing the shape and charge distribution around the molecule. tandfonline.com |
| 3D-QSAR Fields | Hydrophobic, H-bond Donor/Acceptor Fields (CoMSIA) | Additional fields used to describe different aspects of molecular similarity. tandfonline.com |
Selection of the most relevant descriptors is a critical step, often performed using statistical techniques like stepwise multiple linear regression to avoid overfitting and build a robust model. ijpsdronline.commdpi.com
Once descriptors are selected, a mathematical model is developed to link them to the observed activity. Multiple Linear Regression (MLR) is a common method for creating a linear equation. ijpsdronline.com
The predictive power of a QSAR model must be rigorously validated. Key statistical metrics include:
Coefficient of Determination (r²): Measures how well the model fits the training data.
Leave-One-Out Cross-Validation Coefficient (q²): A measure of the model's internal predictive ability. A high q² value (e.g., > 0.6) is generally considered good. tandfonline.com
Predictive r² (r²pred): Evaluates the model's ability to predict the activity of an external test set of compounds not used in model development. tandfonline.com
For example, a 3D-QSAR study on benzoxazole derivatives as anti-inflammatory agents yielded CoMFA and CoMSIA models with high r² values (0.975 and 0.983, respectively) and good predictive ability (r²pred of 0.788 and 0.663). tandfonline.comtandfonline.com Such validated models can then be used to predict the biological activity of new compounds like this compound and guide the synthesis of more potent analogues.
Virtual Screening and Ligand-Based Drug Design Approaches
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. researchgate.net When the 3D structure of the target is unknown, ligand-based methods are employed. nih.govresearchgate.net These approaches use the knowledge of known active molecules, such as active benzoxazole derivatives, to find new ones.
Ligand-based drug design strategies applicable to this compound include:
Pharmacophore Modeling: A pharmacophore is an abstract representation of the key steric and electronic features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) required for a molecule to interact with a specific biological target. Models are built based on a set of known active compounds and then used as 3D queries to screen databases for new molecules that fit the pharmacophore. nih.gov
Molecular Similarity Searching: This approach is based on the principle that structurally similar molecules are likely to have similar biological activities. nih.gov A known active benzoxazole derivative can be used as a template to search for compounds with high structural similarity.
Molecular Docking (when a target structure is available): While often considered structure-based, docking studies are integral to virtual screening campaigns. They predict the preferred orientation of a ligand when bound to a target, and the binding affinity can be estimated. Studies on benzoxazole derivatives have used molecular docking to identify potential inhibitors of targets like VEGFR-2, a key protein in cancer treatment. nih.govhep.com.cnnih.gov
These computational approaches allow for the rapid and cost-effective identification of promising lead compounds from vast chemical libraries, significantly accelerating the early stages of drug discovery. nih.gov
Pharmacophore Modeling
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and elicit a response. This model serves as a 3D query to search for new molecules with similar features and potential activity.
For the benzoxazole class of compounds, pharmacophore models have been successfully developed to understand their interaction with various biological targets. For instance, a 3D-pharmacophore model was developed for sigma-2 (σ2) receptor antagonists based on a series of benzo[d]oxazol-2(3H)-one derivatives. nih.govunits.it The most successful hypothesis identified five key features: a positive ionizable center, a hydrogen bond acceptor, a hydrophobic aromatic region, a hydrophobic aliphatic region, and a general hydrophobic feature. nih.gov This model yielded a 3D-Quantitative Structure-Activity Relationship (3D-QSAR) with a high correlation coefficient (r² = 0.97), demonstrating its predictive power. nih.govunits.it
In the context of antimicrobial research, pharmacophore analysis of benzoxazole derivatives has highlighted the importance of hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), and hydrophobic features for the inhibition of targets like DNA gyrase. benthamdirect.com For this compound, the benzoxazole core can contribute hydrophobic and aromatic features, while the ester group can act as a hydrogen bond acceptor. These features can be mapped onto existing pharmacophore models or used to develop new ones to discover derivatives with enhanced activity against specific targets.
Table 1: Key Pharmacophore Features for Benzoxazole Derivatives
| Feature | Description | Potential Contribution from this compound |
|---|---|---|
| Hydrophobic Aromatic | Aromatic ring systems that form non-polar interactions. | Fused benzene (B151609) ring of the benzoxazole core. |
| Hydrogen Bond Acceptor | An atom with a lone pair of electrons that can accept a hydrogen bond. | Oxygen and nitrogen atoms in the oxazole (B20620) ring; Carbonyl oxygen of the ester group. |
| Positive Ionizable | A group that can carry a positive charge at physiological pH. | Not present in the parent molecule, but could be added to derivatives. |
| Hydrophobic Aliphatic | Non-aromatic, non-polar groups. | Methylene (B1212753) and methyl groups of the acetate (B1210297) moiety. |
Similarity Searching and Clustering
Similarity searching is a cheminformatics method used to identify molecules with structural similarities to a known active compound (the query). The underlying principle is the "similar property principle," which states that structurally similar molecules are likely to have similar biological activities. Clustering involves grouping molecules from a large dataset based on their structural similarity, which helps in analyzing the chemical diversity of a library and selecting representative compounds for screening.
For the benzoxazole scaffold, similarity-based approaches are employed for various purposes, from identifying new potential drugs to understanding biosynthetic pathways. nih.gov For example, sequence similarity networks (SSNs), a bioinformatics parallel to chemical similarity, have been used to perform genome mining for putative benzoxazole biosynthesis gene clusters by using a key enzyme as a query. nih.govresearchgate.net
In a drug discovery context, this compound can be used as a query molecule to search large chemical databases (like PubChem, ChEMBL, or ZINC) for commercially available or synthetically accessible analogs. Different similarity metrics (e.g., Tanimoto coefficient) and molecular fingerprints (e.g., MACCS keys, Morgan fingerprints) can be used to quantify the degree of similarity. Compounds identified through this process could then be acquired or synthesized and tested for biological activities similar to or improved upon the original query molecule. Clustering a virtual library of benzoxazole derivatives can help ensure that a diverse range of chemical space is explored in lead optimization efforts.
In Silico ADME Prediction and Toxicity Assessment
Before a compound can become a viable drug candidate, it must possess acceptable pharmacokinetic properties, collectively known as ADME: Absorption, Distribution, Metabolism, and Excretion. In silico ADME and toxicity (ADMET) prediction models are now routinely used in the early stages of drug discovery to filter out compounds that are likely to fail later in development due to poor pharmacokinetics or toxicity issues. ymerdigital.comresearchgate.net
Prediction of Absorption and Distribution Parameters
Computational tools like SwissADME, QikProp, and others are used to calculate key physicochemical and pharmacokinetic properties that govern a compound's absorption and distribution. ymerdigital.comnih.gov These predictions are often based on established rules, such as Lipinski's Rule of Five and Veber's rules, which relate molecular properties to oral bioavailability. nih.gov
For benzoxazole derivatives, numerous studies have reported in silico ADME predictions. benthamdirect.comnih.govnih.gov Key predicted parameters include:
Lipophilicity (logP): The octanol-water partition coefficient is a measure of a molecule's hydrophobicity, which influences its ability to cross cell membranes. Predicted miLogP values below 5 suggest good potential for membrane permeability. ymerdigital.com
Water Solubility (logS): Adequate solubility is crucial for absorption and formulation.
Human Intestinal Absorption (HIA): This parameter predicts the extent to which a compound will be absorbed from the gut into the bloodstream. Many benzofuran- and benzothiazole-based compounds, structurally related to benzoxazoles, show good predicted HIA. nih.govnih.gov
Blood-Brain Barrier (BBB) Permeability: This predicts whether a compound can cross the BBB and enter the central nervous system. This is a critical parameter for drugs targeting the CNS and for those where CNS side effects should be avoided. nih.gov
Topological Polar Surface Area (TPSA): A TPSA value of less than 140 Ų is generally considered favorable for good cell permeability and oral bioavailability. ymerdigital.com
Table 2: Predicted ADME Properties for Representative Benzoxazole Derivatives
| Parameter | Description | Favorable Range | Reference |
|---|---|---|---|
| Molecular Weight (MW) | Mass of the molecule. | < 500 g/mol | nih.gov |
| miLogP | Logarithm of the partition coefficient between n-octanol and water. | < 5 | ymerdigital.com |
| Hydrogen Bond Donors (HBD) | Number of N-H and O-H bonds. | ≤ 5 | ymerdigital.com |
| Hydrogen Bond Acceptors (HBA) | Number of N and O atoms. | ≤ 10 | ymerdigital.com |
| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms. | < 140 Ų | ymerdigital.com |
| Number of Rotatable Bonds (nROTB) | Measure of molecular flexibility. | < 10 | ymerdigital.com |
These in silico predictions allow researchers to quickly assess the drug-likeness of novel derivatives of this compound and modify their structure to improve their ADME profile.
Metabolite Prediction and Biotransformation Pathways
Understanding how a compound is metabolized is crucial for evaluating its half-life, potential for drug-drug interactions, and the formation of active or toxic metabolites. In silico tools can predict sites of metabolism and the resulting biotransformation products. Software like BioTransformer can predict metabolic pathways mediated by enzymes such as Cytochrome P450s (CYPs). mdpi.com
For benzoxazole-containing compounds, several metabolic pathways have been identified. The metabolism of L-696,229, a benzoxazole derivative, was studied in vitro using rat liver slices and in humans. nih.gov The identified biotransformations included:
Hydroxylation: Addition of hydroxyl (-OH) groups to various positions on the molecule.
Hydrolysis: Cleavage of the benzoxazole ring itself. nih.gov
Conjugation: Formation of glucuronide or sulfate (B86663) conjugates of the parent drug and its primary metabolites. nih.gov
Computational models can predict which atoms in this compound are most susceptible to Phase I metabolism (e.g., oxidation by CYP enzymes) and subsequent Phase II conjugation. For example, the aromatic ring is a likely site for hydroxylation, and the ester group is susceptible to hydrolysis by esterase enzymes. Predicting these pathways helps in designing compounds with greater metabolic stability or in identifying potentially reactive metabolites.
Early Toxicity Profiling
Early assessment of potential toxicity is critical to reduce late-stage attrition in drug development. In silico toxicity models, often based on Quantitative Structure-Activity Relationship (QSAR) principles, can predict a range of toxicological endpoints. nih.gov
For heterocyclic compounds, including benzoxazoles, common in silico toxicity assessments include:
Mutagenicity: Prediction of the potential to cause genetic mutations, often correlated with the Ames test. Several computational tools are used in combination to assess this risk. nih.govnih.gov
Carcinogenicity: Prediction of the potential to cause cancer.
Hepatotoxicity: Prediction of the potential to cause liver damage.
Cardiotoxicity (hERG inhibition): Prediction of the potential to block the hERG potassium channel, which can lead to fatal cardiac arrhythmias.
Cytotoxicity: Prediction of general toxicity to cells. Studies on benzoxazole derivatives have often included evaluations of cytotoxicity against various cell lines. nih.govnih.gov
By submitting the structure of this compound and its proposed analogs to these predictive models, researchers can flag compounds with a high probability of being toxic. This allows for the prioritization of compounds with a more favorable safety profile for further investigation. nih.gov
Applications in Medicinal Chemistry and Drug Discovery Research
Design and Synthesis of Methyl 2-(benzo[d]oxazol-2-yl)acetate Analogs for Lead Optimization
Lead optimization is a critical phase in drug discovery where an active compound (a "lead") is chemically modified to improve its drug-like properties. For derivatives of this compound, this involves synthesizing a variety of analogs to enhance target affinity, improve metabolic stability, and secure intellectual property.
Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to modify a lead compound's physicochemical properties while retaining its desired biological activity. spirochem.com This approach involves substituting an atom or a group of atoms with another that possesses similar spatial and electronic characteristics. drughunter.com The goal is to improve pharmacokinetics, reduce toxicity, or enhance potency. chem-space.com For the this compound scaffold, several bioisosteric replacements can be envisioned to optimize its properties.
Benzoxazole (B165842) Core Bioisosteres : The benzoxazole ring itself can be replaced with other bicyclic heteroaromatic systems such as benzothiazole (B30560), benzimidazole, or indole. These replacements can alter hydrogen bonding capabilities, metabolic stability, and target interactions. For instance, benzothiazole derivatives have also shown significant potential as anticancer agents. nih.gov
Aromatic Ring Substituents : The benzene (B151609) portion of the benzoxazole ring can be substituted with various functional groups. Halogens (e.g., fluorine, chlorine) or small alkyl groups can be introduced to modulate lipophilicity and electronic properties, which can influence binding affinity and metabolic pathways.
Table 1: Potential Bioisosteric Replacements for the this compound Scaffold
| Original Moiety | Potential Bioisostere | Rationale for Replacement |
| Methyl Ester (-COOCH₃) | Tetrazole | Mimics carboxylic acid acidity, can improve metabolic stability. drughunter.com |
| Methyl Ester (-COOCH₃) | Acyl Sulfonamide | Modulates acidity and physicochemical properties. chem-space.com |
| Benzoxazole | Benzothiazole | Alters electronics and hydrogen bonding, explored in similar therapeutic areas. nih.gov |
| Benzoxazole | Benzimidazole | Modifies hydrogen bond donor/acceptor profile, known bioactive scaffold. researchgate.netmdpi.com |
| Phenyl Ring Hydrogen | Fluorine, Chlorine | Enhances metabolic stability, modulates binding affinity through electronic effects. nih.gov |
Scaffold hopping is a drug design strategy aimed at identifying structurally novel compounds by replacing the central core (scaffold) of a known active molecule. uniroma1.it This can lead to new chemical entities with improved properties or a distinct intellectual property position. slideshare.netbiosolveit.de The benzoxazole core of this compound serves as a template from which to "hop" to new, topologically distinct scaffolds that maintain the essential 3D arrangement of key binding features. uniroma1.itbiosolveit.de
Computational methods are often employed to search virtual libraries for new scaffolds that can spatially align the necessary side chains for biological activity. blogspot.comresearchgate.net For example, the benzoxazole core could be replaced by a completely different heterocyclic system, such as a quinoline or an indazole, which may offer new interaction points with the biological target or improved ADME (absorption, distribution, metabolism, and excretion) properties.
Fragment-based drug design (FBDD) is another approach where small molecular fragments are identified as binding to a biological target. These fragments are then grown or linked together to produce a more potent lead compound. The this compound structure can be deconstructed into its constituent fragments (e.g., the benzoxazole core and the methyl acetate (B1210297) side chain) to guide the design of new molecules. Automated, structure-based methods can then suggest novel scaffolds that maintain the key interactions of an initial fragment hit while exploring diverse chemical space. blogspot.com
Development of Prodrugs and Targeted Delivery Systems
A prodrug is an inactive or less active derivative of a drug molecule that is converted in vivo into the active form through enzymatic or chemical transformation. nih.govactamedicamarisiensis.ro The prodrug strategy is often used to overcome undesirable properties of a parent drug, such as poor solubility, low permeability, or rapid metabolism. e-bookshelf.de
The methyl ester in this compound makes it a natural candidate for a prodrug approach. The ester group can enhance lipophilicity, facilitating passage across cell membranes. Once inside the body or the target cell, esterase enzymes can hydrolyze the ester to the corresponding carboxylic acid, which may be the pharmacologically active species. This strategy can be tailored by varying the alcohol portion of the ester to control the rate of hydrolysis and the physicochemical properties of the prodrug. e-bookshelf.dewiley-vch.de
Targeted delivery systems aim to increase the concentration of a drug at a specific site in the body, such as a tumor. wiley.com Prodrugs can be designed for site-selective activation. For instance, a prodrug could be engineered to be activated by enzymes that are overexpressed in cancer cells, leading to a localized release of the active drug and reducing systemic toxicity. wiley.com
Table 2: Examples of Ester Prodrug Modifications to Improve Drug Properties
| Prodrug Ester Type | Potential Advantage | Activation Mechanism |
| Methyl/Ethyl Ester | Increased lipophilicity for improved absorption. e-bookshelf.de | Hydrolysis by ubiquitous esterases. |
| Amino Acid Ester | Improved aqueous solubility, potential for active transport. e-bookshelf.de | Hydrolysis by esterases or peptidases. |
| Phosphate Ester | Greatly enhanced aqueous solubility for IV formulations. | Cleavage by phosphatases. |
Co-crystallization and Rational Design of Enzyme Inhibitors
Rational drug design relies on the three-dimensional structure of a biological target, typically an enzyme or receptor, to design molecules that bind to it with high affinity and selectivity. researchgate.net Benzoxazole and its analogs, such as benzothiazoles, are known to inhibit various enzymes implicated in disease. For example, derivatives have been developed as inhibitors of c-Met kinase, VEGFR-2, and monoamine oxidase (MAO), which are targets in cancer and neurodegenerative diseases, respectively. nih.govnih.govmdpi.comresearchgate.net
The process often involves:
Target Identification : Identifying an enzyme crucial to a disease pathway.
Structural Biology : Determining the 3D structure of the enzyme's active site, often using X-ray crystallography.
In Silico Docking : Computationally modeling how potential inhibitors, such as derivatives of this compound, fit into the active site to predict binding affinity.
Synthesis and Testing : Synthesizing the designed compounds and evaluating their inhibitory activity in biochemical assays.
Co-crystallization is a powerful technique where an inhibitor is crystallized while bound to its target enzyme. mdpi.com The resulting co-crystal structure provides a detailed snapshot of the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and the enzyme. This information is invaluable for the subsequent rational design of more potent analogs by modifying the inhibitor's structure to optimize these interactions.
Table 3: Examples of Benzoxazole/Benzothiazole Derivatives as Enzyme Inhibitors
| Compound Class | Target Enzyme | Reported Potency (IC₅₀) | Therapeutic Area |
| Benzoxazole Derivatives | VEGFR-2 | 97.38 nM (for compound 12l) nih.gov | Cancer |
| Benzoxazol-2(3H)-one Derivatives | c-Met Kinase | 1 nM (for compound 13) nih.gov | Cancer |
| Benzothiazole-hydrazone Derivatives | hMAO-B | 0.060 µM (for compound 3e) mdpi.com | Neurodegenerative Disease |
| Benzothiazole-2-thiol Derivatives | Various Cancer Cell Lines | 1.2 nM - 48 nM (for compound 7e) researchgate.netmdpi.com | Cancer |
Investigation of Multi-Targeting Ligands Based on the this compound Scaffold
Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. A therapeutic strategy gaining traction is the use of multi-target-directed ligands (MTDLs)—single molecules designed to interact with two or more distinct biological targets. nih.govnih.gov This approach can offer advantages over combination therapies, including a more predictable pharmacokinetic profile and potentially enhanced efficacy. researchgate.net
The design of MTDLs is a rational process that leverages knowledge of the different targets. nih.govnih.gov The benzoxazole scaffold is well-suited for this strategy because its derivatives have already demonstrated activity against a diverse range of targets, including various kinases, enzymes, and receptors. nih.govnih.govnih.gov
Starting with the this compound core, medicinal chemists can design hybrid molecules that incorporate pharmacophoric elements required for binding to different targets. For example, one part of the molecule could be optimized to inhibit a specific kinase, while another part is designed to interact with a different enzyme involved in a complementary disease pathway. Databases of multi-target ligands can provide useful information for designing new polypharmacological agents. mdpi.com This strategy represents a promising frontier for developing novel therapeutics for multifactorial diseases. researchgate.net
Future Perspectives and Emerging Research Avenues for Methyl 2 Benzo D Oxazol 2 Yl Acetate
Novel Synthetic Transformations and Catalyst Development
The synthesis of 2-substituted benzoxazoles is a well-established area of organic chemistry, yet the pursuit of more efficient, sustainable, and versatile methods remains a key research focus. Future investigations into the synthesis of Methyl 2-(benzo[d]oxazol-2-yl)acetate and its derivatives could explore several promising avenues.
Recent advances in catalysis offer significant opportunities to refine the synthesis of the benzoxazole (B165842) core. researchgate.netbenthamdirect.com While traditional methods often rely on harsh conditions, contemporary research is geared towards the use of milder and more environmentally friendly catalysts. The development of novel metal- and non-metal-catalyzed processes is a primary area of interest. researchgate.netbenthamdirect.com For instance, the use of earth-abundant metal catalysts such as copper, iron, and zinc is being explored to replace more expensive and toxic heavy metals. researchgate.netbenthamdirect.com Furthermore, organocatalysis, employing small organic molecules as catalysts, presents a green alternative to metal-based systems. researchgate.netbenthamdirect.com
| Catalytic System | Precursors | Key Advantages |
|---|---|---|
| Metal-based catalysts (e.g., Cu, Pd, Fe, Ru, Ir) | 2-aminophenols and various coupling partners | High efficiency and selectivity. |
| Non-metal-catalyzed processes (e.g., Brønsted acids) | 2-aminophenols and aldehydes/acids | Avoids metal contamination in the final product. |
| Heterogeneous catalysts (e.g., KF-Al2O3, TiO2-ZrO2) | 2-aminophenols and acid derivatives or aldehydes | Catalyst reusability, easier product purification. rsc.org |
| Eco-friendly methods (e.g., microwave, ultrasound) | Various starting materials | Reduced reaction times, higher yields, lower energy consumption. rsc.org |
Integration with Advanced High-Throughput Screening Technologies
High-throughput screening (HTS) has revolutionized drug discovery by enabling the rapid screening of large compound libraries against specific biological targets. nih.govresearchgate.net The integration of this compound and its derivatives into HTS campaigns could accelerate the identification of new lead compounds for various diseases.
Future research could focus on the design and synthesis of focused libraries of this compound analogs. These libraries could be designed to explore the structure-activity relationships (SAR) around the benzoxazole core, systematically modifying substituents to optimize biological activity. The development of robust and miniaturized HTS assays is crucial for this endeavor. For instance, fluorescence-based assays for detecting kinase activity or enzyme-coupled assays for monitoring ADP production are well-suited for HTS of potential kinase inhibitors. nih.gov
A notable example of HTS identifying a potent benzoxazole compound comes from a screen for agonists of bone morphogenetic protein (BMP) signaling, which is implicated in renal development and disease. merckmillipore.com This successful application of HTS to a benzoxazole-containing compound underscores the potential of this approach for discovering novel biological activities for derivatives of this compound.
Application in Materials Science or Optoelectronics
The rigid, planar structure and conjugated π-system of the benzoxazole ring endow it with interesting photophysical properties, making it a promising scaffold for applications in materials science and optoelectronics. While research in this area for this compound is still nascent, the broader class of benzoxazole derivatives has shown significant potential.
Furthermore, the benzoxazole moiety can act as a ligand for the formation of metal complexes with interesting optical and electronic properties. These complexes could find applications as phosphorescent emitters in OLEDs, in sensing, or as catalysts.
| Potential Application | Relevant Properties of Benzoxazole Derivatives |
|---|---|
| Organic Light-Emitting Diodes (OLEDs) | Efficient blue and deep-blue fluorescence, good thermal stability. spiedigitallibrary.orgtaylorfrancis.com |
| Fluorescent Probes | Sensitivity to the local environment, potential for ion sensing. rsc.org |
| Organic Semiconductors | Planar structure facilitates π-π stacking and charge transport. |
Exploration of New Biological Targets and Disease Areas
Benzoxazole derivatives are well-known for their broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. researchgate.netnih.govnih.gov Future research on this compound should aim to explore novel biological targets and expand its therapeutic potential to new disease areas.
The anti-inflammatory properties of benzoxazoles have been linked to the inhibition of enzymes such as cyclooxygenase-2 (COX-2) and signaling pathways involving cytokines like IL-6 and IL-1β. mdpi.comnih.govresearchgate.net Novel benzoxazole derivatives have been identified as inhibitors of myeloid differentiation protein 2 (MD2), a key protein in the inflammatory response. nih.gov This suggests that this compound and its analogs could be investigated as potential treatments for a range of inflammatory conditions.
In the realm of oncology, benzoxazole derivatives have been shown to target various proteins and pathways involved in cancer progression. For example, some derivatives have been designed as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key regulator of angiogenesis. tandfonline.com Others have shown cytotoxic activity against a range of cancer cell lines, including those of the breast, colon, and liver. nih.govnih.govmdpi.com The potential of this compound derivatives as anticancer agents could be explored by screening them against a panel of cancer-related targets and cell lines.
| Biological Target Class | Specific Examples for Benzoxazole Derivatives | Potential Disease Area |
|---|---|---|
| Kinases | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Cancer |
| Inflammatory Proteins | Cyclooxygenase-2 (COX-2), Myeloid differentiation protein 2 (MD2) | Inflammatory diseases |
| Other Enzymes | Not extensively explored for this specific compound | Various |
Development of this compound-Based Probes for Chemical Biology
Chemical biology relies on the use of small molecules to study and manipulate biological systems. The development of probes based on the this compound scaffold could provide valuable tools for understanding complex biological processes.
The inherent fluorescence of the benzoxazole core makes it an attractive starting point for the design of fluorescent probes. rsc.org For example, a rhodamine-based probe functionalized with a 2-aminobenzoxazole (B146116) moiety has been developed for the selective detection of Fe³⁺ ions in living cells. rsc.org By incorporating specific recognition elements into the structure of this compound, it may be possible to create probes for other biologically important ions, molecules, or enzymes.
Furthermore, the benzoxazole scaffold can be incorporated into activity-based probes (ABPs), which are used to profile the activity of enzymes in complex biological samples. For instance, alkyne-substituted benzoxazin-4-ones, which are structurally related to benzoxazoles, have been developed as ABPs for serine proteases. researchgate.net This suggests that derivatives of this compound could be designed as covalent inhibitors of specific enzymes, allowing for their detection and functional characterization in a cellular context.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 2-(benzo[d]oxazol-2-yl)acetate, and how do reaction conditions influence product purity?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, refluxing benzo[d]oxazole-2-thiol with methyl chloroacetate in dry methanol yields the target compound, but regioselectivity (S- vs. N-substitution) must be monitored using TLC and NMR . Optimizing solvent (e.g., acetone for better solubility) and base (e.g., anhydrous K₂CO₃) improves reaction efficiency. Post-synthesis purification via silica gel chromatography is critical to isolate the desired product from side reactions .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for the methyl ester (δ ~3.7 ppm for OCH₃), benzo[d]oxazole aromatic protons (δ 7.2–8.1 ppm), and acetate methylene group (δ ~4.2 ppm) .
- X-ray Crystallography : Resolves structural ambiguities (e.g., bond angles, conformation). For example, single-crystal data (CCDC 1850211) confirm the planar geometry of the benzo[d]oxazole ring and ester linkage .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles) to avoid skin/eye contact. In case of inhalation, move to fresh air and seek medical attention. Waste must be stored separately and disposed by certified hazardous waste services to prevent environmental contamination. Safety data align with H303+H313+H333/P264+P280+P305+P351+P338 guidelines .
Advanced Research Questions
Q. How can researchers resolve contradictions in literature regarding regioselectivity in substitution reactions involving benzo[d]oxazole derivatives?
- Methodological Answer : Conflicting reports on S- vs. N-substitution (e.g., methyl 2-(2-thioxobenzo[d]oxazol-3(2H)-yl)acetate vs. methyl 2-(benzo[d]oxazol-2-ylthio)acetate) require DFT calculations to compare thermodynamic stability of products. Experimental validation via 2D NMR (e.g., NOESY) and X-ray crystallography can confirm regiochemistry .
Q. What strategies optimize palladium-catalyzed coupling reactions involving this compound to improve yields?
- Methodological Answer : For Suzuki-Miyaura coupling, use Pd(PPh₃)₄ (3 mol%), arylboronic acids (1.1 equiv.), and K₂CO₃ in DMF/H₂O at 100°C. Monitor progress via HPLC to minimize byproducts. Purification via column chromatography (ethyl acetate/hexane) isolates cross-coupled derivatives (e.g., 8 in 44–81% yields) .
Q. How can researchers assess the biological activity (e.g., antimicrobial) of derivatives synthesized from this compound?
- Methodological Answer :
- Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using MIC (Minimum Inhibitory Concentration) assays. Compare with control antibiotics like ciprofloxacin .
- Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HeLa) to evaluate selectivity. Derivatives with low IC₅₀ values (<10 µM) warrant further SAR studies .
Q. What computational methods validate the electronic properties of this compound for photophysical applications?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze frontier molecular orbitals (HOMO-LUMO gaps), charge distribution, and UV-Vis absorption spectra. Compare computed λmax with experimental data from fluorescence spectroscopy to identify potential fluorophores .
Data Contradiction and Optimization
Q. How to address discrepancies in reported yields for nucleophilic substitution reactions of benzo[d]oxazole-2-thiol?
- Methodological Answer : Variations in yields (e.g., 44–81% vs. 70% ) may arise from solvent polarity (DMF vs. acetone) or base strength (Cs₂CO₃ vs. K₂CO₃). Conduct Design of Experiments (DoE) to identify critical factors (temperature, stoichiometry) and optimize conditions via response surface methodology.
Q. Why do some coupling reactions produce undesired O-alkylation instead of C-alkylation products?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
